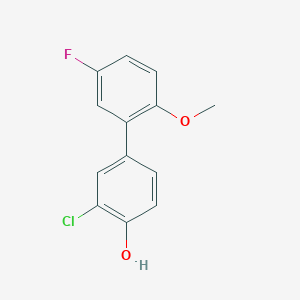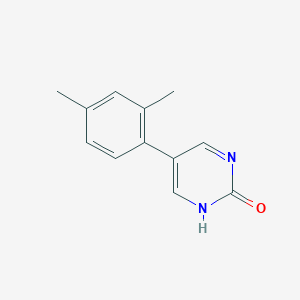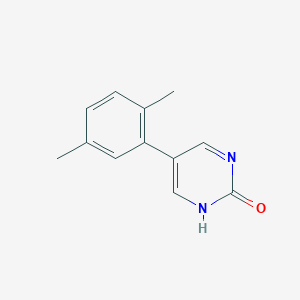
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95% (herein referred to as 2-CFM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 103-106°C and has a boiling point of 350-360°C. Its structure consists of a phenol group with a chlorine atom attached at the 2-position and a methoxy group with a fluorine atom attached at the 5-position. 2-CFM has been studied for its use in a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-CFM has been studied for its potential applications in scientific research. It has been shown to be useful in the synthesis of various compounds, such as 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylbutyrate and 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylpentanoate. It has also been studied for its potential use as a selective inhibitor of cytochrome P450 2C9.
Mecanismo De Acción
2-CFM has been shown to inhibit the activity of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of many drugs. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6.
Biochemical and Physiological Effects
2-CFM has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, which can lead to increased levels of drugs in the body and potential side effects. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6, which can lead to altered drug metabolism and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CFM has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-CFM in scientific research. It could be further studied for its potential use as a selective inhibitor of other enzymes, such as CYP2C19 and CYP2D6. In addition, it could be studied for its potential use as an inhibitor of other metabolic pathways, such as those involved in the metabolism of drugs. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
Métodos De Síntesis
2-CFM can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Grignard reaction, and the aldol condensation. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone to form an alcohol. The aldol condensation involves the reaction of an aldehyde or ketone with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone.
Propiedades
IUPAC Name |
2-chloro-4-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-12(16)11(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPQLVWGFRSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680824 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225751-43-8 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














